2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with a molecular formula of C22H18Cl2N2O2S. This compound is characterized by its dichlorobenzamide structure, which is further modified by the presence of a dimethylphenyl group and a carbamothioyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps. The initial step often includes the preparation of the dichlorobenzamide core, followed by the introduction of the dimethylphenyl group through a series of coupling reactions. The final step involves the formation of the carbamothioyl linkage under controlled conditions, typically using thiourea as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving high-pressure and high-temperature conditions to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the dichlorobenzamide core but lacks the additional functional groups.
3,4-dimethylphenylcarbamothioyl derivatives: Similar in structure but with variations in the substituents.
Uniqueness
What sets 2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-[(2,4-dichlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S/c1-13-6-7-15(10-14(13)2)21(29)28-23(31)27-18-5-3-4-17(12-18)26-22(30)19-9-8-16(24)11-20(19)25/h3-12H,1-2H3,(H,26,30)(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEILBBRPKGXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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